N-[2-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorophenoxy group enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N2-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorophenol under basic conditions.
Chemical Reactions Analysis
N~2~-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Scientific Research Applications
N~2~-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Research: The compound is studied for its effects on cellular pathways and its potential as a tool for understanding biological processes.
Material Science: It has applications in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N2-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as an inhibitor for certain enzymes and receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity.
Comparison with Similar Compounds
N~2~-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
The uniqueness of N2-[2-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C19H14FN5O2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[[2-(4-fluorophenoxy)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14FN5O2/c20-14-6-8-15(9-7-14)27-16-5-2-1-4-13(16)12-22-18(26)17-23-19-21-10-3-11-25(19)24-17/h1-11H,12H2,(H,22,26) |
InChI Key |
WURHIBDGQIYWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN3C=CC=NC3=N2)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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